2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

PPARα antagonism TR-FRET assay Nuclear receptor pharmacology

AA452 is a high-purity PPARα antagonist whose ortho-methylsulfonyl benzamide pharmacophore is essential for potency—minor structural changes cause orders-of-magnitude loss of antagonism. It radiosensitizes patient-derived glioblastoma cells by blocking PPARα-driven lipid metabolism. Serves as a benchmark competitive antagonist in TR-FRET assays, reverting GW7647 agonism at low micromolar concentrations. Ideal for nuclear receptor studies, chemogenomic profiling, and medicinal chemistry reference. Use with inactive analog compound 1a as negative control for rigorous on-target validation.

Molecular Formula C22H18N2O3S2
Molecular Weight 422.52
CAS No. 896361-14-1
Cat. No. B2884224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
CAS896361-14-1
Molecular FormulaC22H18N2O3S2
Molecular Weight422.52
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)C
InChIInChI=1S/C22H18N2O3S2/c1-14-7-12-18-19(13-14)28-22(24-18)15-8-10-16(11-9-15)23-21(25)17-5-3-4-6-20(17)29(2,26)27/h3-13H,1-2H3,(H,23,25)
InChIKeyATDAKHJCXIFLOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding AA452 (CAS 896361-14-1): A Targeted PPARα Antagonist for Metabolic Reprogramming Research


2-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, commonly referenced by its research code AA452, is a synthetic N-acylsulfonamide derivative containing a benzothiazole scaffold . It functions as a competitive peroxisome proliferator-activated receptor alpha (PPARα) antagonist, identified through a chemical strategy of modifying carboxylic acid agonists to achieve receptor inhibition . Preclinical studies have characterized its ability to block PPARα transcriptional activity, leading to metabolic reprogramming in cancer cells, notably enhancing sensitivity to radiotherapy in glioblastoma models .

Why Generic PPARα Antagonists Cannot Substitute for AA452 (CAS 896361-14-1)


Within the class of N-acylsulfonamide PPARα antagonists, simple substitution is unreliable due to steep structure-activity relationships (SAR) in the benzothiazole scaffold . The specific ortho-methylsulfonyl substitution on the benzamide ring of AA452 is critical; even minor modifications among close analogs result in orders-of-magnitude loss of antagonistic potency. For instance, related sulfonamide derivatives exhibit IC50 values ranging from 0.17 μM to >55 μM against PPARα, demonstrating that functional antagonism is not a class-wide property but highly sensitive to precise molecular topology . Furthermore, the competitive binding mode of AA452 at the PPARα ligand-binding domain, validated via TR-FRET assay, is not automatically transferable to analogs with different tail groups, which may fail to displace agonists like GW7647 or may even show PPARγ antagonism as an off-target effect .

Quantitative Differentiation of AA452 (CAS 896361-14-1) from Close Analogs and In-Class Candidates


PPARα Competitive Antagonism: Functional Reversion of GW7647 Agonism

AA452 is characterized as a competitive PPARα antagonist, able to revert the activation promoted by the reference agonist GW7647 at low micromolar concentrations in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay . This provides a clear mechanistic differentiation from inactive N-acylsulfonamide analogs. For example, compound 1a from the same benzothiazole series showed only 17% maximum efficacy (Emax) on PPARα with no antagonistic activity, while AA452 achieves full reversion of agonist effect (Imax approaching 100% class-level inference) . The competitive binding mode indicates that AA452 directly targets the PPARα ligand-binding domain, contrasting with indirect or non-competitive modulators like MK-886, which binds to the PPARα receptor but does not consistently antagonize transcriptional activity in all cellular contexts.

PPARα antagonism TR-FRET assay Nuclear receptor pharmacology

Radiosensitization of Glioblastoma Cells: Enhancing Radiation Therapy Response

In patient-derived glioblastoma (GB) primary cells, treatment with AA452 leads to a significant increase in sensitivity to radiation therapy . The compound was shown to decrease cell proliferation and migration while inducing cell death, with particular emphasis on its capacity to enhance the effects of radiation. This functional phenotype is not reported for all PPARα antagonists; for instance, the commercial antagonist GW6471 shows antiproliferative effects in breast cancer cell lines but is not specifically documented to enhance radiosensitivity in glioblastoma .

Glioblastoma multiforme (GBM) Radiosensitivity Metabolic reprogramming

Benzothiazole Scaffold Differentiation: Structural Specificity of Ortho-Substitution on AA452

The benzothiazole-based N-(phenylsulfonyl)amide family established that the sulfonyl group position and the type of aryl substitution critically determine PPARα antagonistic activity . AA452, bearing an ortho-methylsulfonyl group on the benzamide ring, falls within the potent antagonist subset. SAR studies on related series show that para-substituted analogs (e.g., 3f, 3g) with larger aromatic rings drop in potency (IC50 2.8 and 3.2 μM vs. 0.17-0.33 μM for optimally substituted compounds) . Furthermore, a weak competitor compound from the same series displayed an EC50 of ~55,000 nM against PPARα, confirming that subtle structural changes lead to a >100-fold reduction in activity . This establishes AA452's specific substitution pattern as a key determinant of its potency.

Benzothiazole SAR N-acylsulfonamide pharmacology Nuclear receptor ligand design

Optimal Application Scenarios for AA452 (CAS 896361-14-1) Based on Validated Evidence


Investigating PPARα-Dependent Metabolic Reprogramming in Glioblastoma Radiotherapy Models

AA452 is the compound of choice for researchers studying the intersection of PPARα antagonism and radiotherapy in glioblastoma. As demonstrated in patient-derived primary GB cells, AA452 treatment uniquely enhances the lethal effects of radiation therapy, a phenotype linked to its ability to block PPARα-driven lipid metabolism pathways . This makes it an indispensable tool for preclinical studies aiming to understand metabolic checkpoints that can be targeted to overcome radioresistance.

Validating PPARα Antagonist Pharmacology Using a Well-Characterized Competitive Antagonist

For laboratories developing screening assays or validating new PPARα ligands, AA452 serves as a benchmark competitive antagonist. Its mechanism of action, reverting GW7647 agonism at low micromolar concentrations in TR-FRET assays, is well-defined . Use of structurally similar but inactive analogs (like compound 1a) as negative controls allows for a rigorous pharmacological validation framework to confirm on-target effects in nuclear receptor studies.

SAR Studies on Benzothiazole-Based Nuclear Receptor Modulators

AA452 represents a key milestone in the evolution of benzothiazole-based PPARα antagonists derived from fibrate agonists. Its ortho-substituted sulfonyl benzamide structure is a critical pharmacophore for antagonistic activity, as evidenced by potency comparisons with weakly active or inactive analogs . Researchers in medicinal chemistry can use AA452 as a reference compound when exploring new chemical space around the N-acylsulfonamide core to design next-generation antagonists with improved potency or selectivity.

Cancer Cell Line Profiling for PPARα-Dependent Antiproliferative Effects

While its radiosensitization is best characterized, AA452's induction of cell death and migration inhibition in glioblastoma cells suggests broader utility in profiling panels of PPARα-expressing cancer cell lines. This application is supported by the class-level evidence showing that related benzothiazole sulfonamides exert antiproliferative effects in paraganglioma, pancreatic, and colorectal cancer lines . AA452 can serve as the initiating tool compound to map PPARα dependency across different tumor types.

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